molecular formula C42H34N2O10 B571853 Fmoc-Lys(5-FAM)-OH CAS No. 1242933-88-5

Fmoc-Lys(5-FAM)-OH

Cat. No. B571853
M. Wt: 726.738
InChI Key: ZAGGWQSWIFPNCB-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(5-FAM)-OH is an activated ester of lysine that is used in the synthesis of peptides . It is synthesized by coupling a 5-fluoroacrylate group to the lysine side chain with ethylene glycol .


Synthesis Analysis

The synthesis of Fmoc-Lys(5-FAM)-OH involves two distinct synthetic routes . The first route utilizes copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition . The second route utilized Fmoc-Lys with microwave irradiation . Both approaches allowed convenient production of a very pure final product at a reasonable cost .


Molecular Structure Analysis

The molecular formula of Fmoc-Lys(5-FAM)-OH is C₄₂H₃₄N₂O₁₀ . Its molecular weight is 726.73 g/mol .


Chemical Reactions Analysis

Fmoc-Lys(5-FAM)-OH is used in the synthesis of peptides . It is used as a building block for in-sequence Lys labeling by FAM .


Physical And Chemical Properties Analysis

Fmoc-Lys(5-FAM)-OH has a molecular weight of 726.73 g/mol . It has an extinction coefficient (cm -1 M -1) of 83000, an excitation wavelength of 493 nm, and an emission wavelength of 517 nm .

Scientific Research Applications

  • Antimicrobial Activity and Hydrogel Development : Fmoc-Lys(5-FAM)-OH is used in the development of supramolecular hydrogels with inherent biocompatible and biodegradable properties. These gels have shown potential as weak antimicrobial agents (Croitoriu et al., 2021).

  • Synthesis of Fluorescein-Labelled Peptides : It is instrumental in the automated and microwave-assisted synthesis of fluorescein-labelled peptides, including its application in the creation of carboxyfluorescein-labelled dimannosylated peptides for biological evaluation (Kowalczyk et al., 2009).

  • Drug Delivery and Imaging Applications : Fmoc-Lys(5-FAM)-OH is used in the synthesis of PEGtide dendrons for macrophage targeting, demonstrating potential as nanocarriers in drug delivery and imaging applications (Gao et al., 2013).

  • Protease Activity Assays : This compound is applied in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays, showing potential in biochemistry research and drug discovery (Tokmina-Roszyk et al., 2013).

  • Ultrasound-Induced Gelation : It is used in the ultrasound-induced gelation of organogels, demonstrating unique properties in response to ultrasound stimuli (Geng et al., 2017).

  • Peptide Ligation : Fmoc-Lys(5-FAM)-OH plays a role in efficient peptide ligation, enabling condensation with peptide thioester without significant side reactions, which is important in peptide synthesis (Katayama et al., 2008).

  • Solid-Phase Synthesis : This compound is utilized in solid-phase peptide synthesis, which is pivotal in the research and development of various peptides and proteins for therapeutic and diagnostic purposes (Yi-nan & Key, 2013).

Safety And Hazards

Fmoc-Lys(5-FAM)-OH is intended for research use only (RUO) . It has hazard phrases H303, H313, H333 and is labeled with the hazard symbol XN .

Future Directions

Fmoc-Lys(5-FAM)-OH is a commonly used donor dye for preparing FRET peptides . It is expected to continue to be used in protease activity assays and other related research .

properties

IUPAC Name

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGWQSWIFPNCB-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(5-FAM)-OH

Citations

For This Compound
7
Citations
J Gao, P Chen, Y Singh, X Zhang, Z Szekely… - Bioconjugate …, 2013 - ACS Publications
Novel PEGtide dendrons of generations 1 through 5 (G1.0–5.0) containing alternating discrete poly(ethylene glycol) (dPEG) and amino acid/peptide moieties were designed and …
Number of citations: 39 pubs.acs.org
K Sakamoto - Biochemistry and Biophysics Reports, 2022 - Elsevier
The blood–brain barrier (BBB) is a major hurdle in drug discovery for central nervous system (CNS) disorders. Particularly, mid-size molecules and macromolecules (eg, peptides and …
Number of citations: 3 www.sciencedirect.com
SG Lévesque, MS Shoichet - Bioconjugate chemistry, 2007 - ACS Publications
Hydrogels derived from synthetic polymers have been previously engineered to degrade under the activity of matrix metalloproteinases (MMPs). It is believed that these systems can act …
Number of citations: 153 pubs.acs.org
T Waku, S Nishigaki, Y Kitagawa, S Koeda… - International Journal of …, 2019 - mdpi.com
Recently, nanofibers (NFs) formed from antigenic peptides conjugated to β-sheet-forming peptides have attracted much attention as a new generation of vaccines. However, studies …
Number of citations: 13 www.mdpi.com
K Jeong - 2016 - escholarship.org
Optically hyperpolarized electrons can be harnessed to transfer polarization to interacting nuclei. One example of this is the optically hyperpolarized spin state of nitrogen vacancy …
Number of citations: 2 escholarship.org
M Tokmina-Roszyk - Chemistry, 2018 - fau.digital.flvc.org
Author: Michal Tokmina-Roszyk Title: Monitoring Collagenolysis Utilizing Triple Helical Peptide Probes Institution: Florida Atlantic University Dissertation Advisor: Dr. Gregg B. Fields …
Number of citations: 2 fau.digital.flvc.org
Y Singh, X Zhang, Z Szekely, PJ Sinko, S Stein, J Gao… - 2021
Number of citations: 0

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